molecular formula C7H8F5NOS B1428428 2-Methoxy-5-(pentafluorosulfur)aniline CAS No. 1211587-84-6

2-Methoxy-5-(pentafluorosulfur)aniline

Cat. No. B1428428
M. Wt: 249.2 g/mol
InChI Key: WLURTVOYVCVDAC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)aniline is a chemical compound with the CAS Number: 1211587-84-6 . It has a molecular weight of 249.2 . The IUPAC name for this compound is 2-methoxy-5-(pentafluoro-lambda~6~-sulfanyl)aniline .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(pentafluorosulfur)aniline is 1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Methoxy-5-(pentafluorosulfur)aniline is a solid at ambient temperature .

Scientific Research Applications

Fluorescence Quenching and Boronic Acid Derivatives

Studies have explored the fluorescence quenching properties of boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in the presence of aniline as a quencher. These investigations provide insights into the photophysical interactions between aniline derivatives and boronic acids, potentially highlighting the unique electronic and fluorescence characteristics of compounds like "2-Methoxy-5-(pentafluorosulfur)aniline" in various solvent environments (Geethanjali et al., 2015).

Synthesis and Reactions of Fluorinated Aniline Derivatives

Another study focused on the synthesis and subsequent reactions of fluorinated aniline derivatives, highlighting the chemical versatility and reactivity of fluorinated groups attached to an aniline backbone. This could suggest potential pathways for synthesizing and modifying compounds like "2-Methoxy-5-(pentafluorosulfur)aniline" for specific applications, such as in materials science or pharmaceuticals (Pimenova et al., 2003).

In Situ Polymerization and Electrochemical Studies

Research on the in situ polymerization of aniline sulfonic acid derivatives offers valuable information on the incorporation of similar aniline-based compounds into polymeric matrices. This could provide a foundation for using "2-Methoxy-5-(pentafluorosulfur)aniline" in the development of novel polymers with specific electronic or structural properties (Moujahid et al., 2005).

properties

IUPAC Name

2-methoxy-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLURTVOYVCVDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(pentafluorosulfur)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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